- A chemically-responsive bis-acridinium receptor, New Journal of Chemistry, 2018, 42(6), 4728-4734

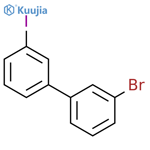

Cas no 95962-62-2 (1,3-Bis(3-bromophenyl)benzene)

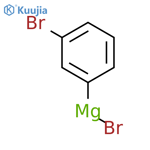

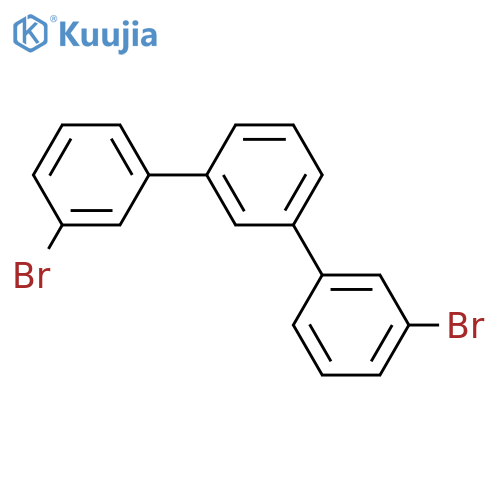

1,3-Bis(3-bromophenyl)benzene structure

Produktname:1,3-Bis(3-bromophenyl)benzene

CAS-Nr.:95962-62-2

MF:C18H12Br2

MW:388.095883369446

MDL:MFCD28138089

CID:751614

PubChem ID:354333361

1,3-Bis(3-bromophenyl)benzene Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1,1':3',1''-Terphenyl, 3,3''-dibromo-

- 3,3''-Dibromo-1,1':3',1''-terphenyl

- 1,3-bis(3-bromophenyl)benzene

- 3,3-dibromo-1,1:3,1-Terphenyl

- 3,3''-DIBROMO-M-TERPHENYL

- 1,1':3',1''-Terphenyl,3,3''-dibromo

- 3,3''-Dibrom-m-terphenyl

- OL10133

- D4999

- 3-bromo-3'-(3-bromophenyl)-1,1'-biphenyl

- 3,3′′-Dibromo-1,1′:3′,1′′-terphenyl (ACI)

- m-Terphenyl, 3,3′′-dibromo- (7CI)

- 3,3"-Dibromo-1,1′:3′,1"-terphenyl

- F16137

- 95962-62-2

- AKOS027460731

- MFCD28138089

- AS-63236

- DTXSID70477346

- DA-24814

- SCHEMBL191276

- CS-0182940

- YSZC1929

- SB66577

- VDA96262

- 1,3-Bis(3-bromophenyl)benzene

-

- MDL: MFCD28138089

- Inchi: 1S/C18H12Br2/c19-17-8-2-6-15(11-17)13-4-1-5-14(10-13)16-7-3-9-18(20)12-16/h1-12H

- InChI-Schlüssel: FGKHIPSLESGJNR-UHFFFAOYSA-N

- Lächelt: BrC1C=C(C2C=C(C3C=C(Br)C=CC=3)C=CC=2)C=CC=1

Berechnete Eigenschaften

- Genaue Masse: 385.93100

- Monoisotopenmasse: 385.93058g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 0

- Schwere Atomanzahl: 20

- Anzahl drehbarer Bindungen: 2

- Komplexität: 276

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 6.6

- Topologische Polaroberfläche: 0

Experimentelle Eigenschaften

- Dichte: 1.537±0.06 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 53.0 to 57.0 deg-C

- Siedepunkt: 225°C/0.4mmHg(lit.)

- Flammpunkt: 260.8±22.4 °C

- Löslichkeit: Insuluble (2.5E-5 g/L) (25 ºC),

- PSA: 0.00000

- LogP: 6.54560

- Dampfdruck: 0.0±1.0 mmHg at 25°C

1,3-Bis(3-bromophenyl)benzene Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h1106 kann durch Einatmen schädlich sein

-

Warnhinweis:

P264 nach der Behandlung gründlich waschen

p280 Schutzhandschuhe tragen, Schutzkleidung tragen oder Schutzmasken tragen, Schutzmasken tragen

p305, wenn in den Augen

p351 einige Minuten sorgfältig mit Wasser abspülen

p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen

p337, wenn die Augenreizung anhält

p1086 ärztlichen Rat einholen - Transportnummer gefährlicher Stoffe:3152

- Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h1106 kann durch Einatmen schädlich sein

- PackingGroup:II

- Gefahrenklasse:9

- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃

1,3-Bis(3-bromophenyl)benzene Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253610-5g |

3,3''-Dibromo-1,1':3',1''-terphenyl |

95962-62-2 | 98% | 5g |

¥2986.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253610-100mg |

3,3''-Dibromo-1,1':3',1''-terphenyl |

95962-62-2 | 98% | 100mg |

¥165.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253610-250mg |

3,3''-Dibromo-1,1':3',1''-terphenyl |

95962-62-2 | 98% | 250mg |

¥275.00 | 2024-04-23 | |

| eNovation Chemicals LLC | D750647-5g |

1,1':3',1''-Terphenyl, 3,3''-dibromo- |

95962-62-2 | 97.0% | 5g |

$290 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253610-1g |

3,3''-Dibromo-1,1':3',1''-terphenyl |

95962-62-2 | 98% | 1g |

¥610.00 | 2024-04-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4999-200mg |

1,3-Bis(3-bromophenyl)benzene |

95962-62-2 | 97.0%(GC) | 200mg |

¥220.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X74655-1g |

3,3''-Dibromo-1,1':3',1''-terphenyl |

95962-62-2 | 97% | 1g |

¥578.0 | 2023-09-05 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4999-200MG |

3,3''-Dibromo-1,1':3',1''-terphenyl |

95962-62-2 | >97.0%(GC) | 200mg |

¥70.00 | 2024-04-15 | |

| Ambeed | A337449-1g |

3,3''-Dibromo-1,1':3',1''-terphenyl |

95962-62-2 | 97% | 1g |

$59.0 | 2025-02-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4999-1g |

1,3-Bis(3-bromophenyl)benzene |

95962-62-2 | 97.0%(GC) | 1g |

¥720.0 | 2022-06-10 |

1,3-Bis(3-bromophenyl)benzene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 16 h, 80 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

Referenz

- Preparation of bisanthracene derivatives as organic electroluminescent materials, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Studies of polyphenyls and polyphenylenes. XIII. Syntheses and physical properties of several polyphenylenes containing mixed linkages, Bulletin of the Chemical Society of Japan, 1984, 57(12), 3494-506

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; overnight, 80 °C; 6 - 8 h, 100 °C

Referenz

- Electroactive benzofluorene aromatic polyamine derivatives and organic electronic devices comprising them as photoactive organic layer, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Synthesis of polynuclear cyclophanes, Science of Synthesis, 2010, 45, 1311-1348

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 4.5 h, 80 °C

Referenz

- Arylamine polymers, organic field-effect light-emitting element materials, arylamine polymer compositions and organic field-effect light-emitting elements, organic EL displays, and organic EL illuminating, Japan, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 4.5 h, 80 °C

Referenz

- Manufacture of conjugated polymer, insolubilized polymer and compositions for organic electroluminescent device material, organic EL display and organic EL illuminator, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 24 h, reflux

Referenz

- Optimized electron-transport material based on m-terphenyl-diphenylphosphine oxide with the harmonious compatibility of high ET and electron mobility for highly efficient OLEDs, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2017, 5(33), 8516-8526

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 17 h, 80 °C

Referenz

- Organic electroluminescent element including compound having four or more carbazolyl groups, method for manufacturing same and novel carbazole derivative, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 8 h, reflux

Referenz

- Organic electroluminescent devices, their films, compositions, and charge-transporting low molecule coating materials therefor, Japan, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 4.5 h, 80 °C

Referenz

- Polymer compound, reticulated polymer compound produced by crosslinking the polymer compound, composition for organic electroluminescent (EL) element, organic EL element, organic EL display, and organic EL lighting, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; rt; rt → 80 °C; 4 h, 80 °C

Referenz

- Compound for organic electroluminescent device and organic electroluminescent device using the same, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; rt; 19 h, 75 °C

Referenz

- Organic electroluminescent device, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; rt; 8 h, reflux

Referenz

- Diarylpyrenes, materials and compositions containing them for organic electroluminescent devices, and the organic electroluminescent devices, Japan, , ,

1,3-Bis(3-bromophenyl)benzene Raw materials

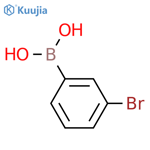

- 3-Bromophenylboronic acid

- 1-Bromo-3-iodobenzene

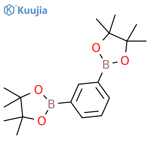

- 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

- 1,3-Diiodobenzene

- 3-Bromophenylmagnesium bromide, 0.50 M in THF

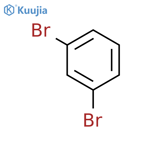

- 1,3-Dibromobenzene

- 3-Bromo-3'-iodo-1,1'-biphenyl

- 2-Cyclohexen-1-one, 3-(3-bromophenyl)-

1,3-Bis(3-bromophenyl)benzene Preparation Products

1,3-Bis(3-bromophenyl)benzene Verwandte Literatur

-

A. Gosset,Z. Xu,F. Maurel,L.-M. Chamoreau,S. Nowak,G. Vives,C. Perruchot,V. Heitz,H.-P. Jacquot de Rouville New J. Chem. 2018 42 4728

95962-62-2 (1,3-Bis(3-bromophenyl)benzene) Verwandte Produkte

- 16519-65-6(Vanadate (VO31-),sodium, dihydrate (9CI))

- 33607-60-2(cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno3,4-dimidazole-4-valeric Acid)

- 953258-80-5(N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-2,4-dimethylbenzene-1-sulfonamide)

- 2249362-61-4(1-(2-Propyn-1-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine)

- 1270354-70-5(3-amino-3-4-methyl-3-(trifluoromethyl)phenylpropan-1-ol)

- 941980-01-4(4-(4-chlorophenyl)-6-(thiophen-2-yl)methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)

- 1804755-47-2(3-Hydroxy-2-methoxy-5-(trifluoromethoxy)pyridine-6-sulfonamide)

- 1825696-31-8((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl-(4-fluorophenyl)cyanamide)

- 2137541-62-7(4-(cyclobutylmethyl)-3,4-dimethyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)

- 1250119-51-7(methyl 2-methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)butanoate)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:95962-62-2)3,3''-DibroMo-1,1':3',1''-terphenyl

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:95962-62-2)1,3-Bis(3-bromophenyl)benzene

Reinheit:99%

Menge:5g

Preis ($):240.0